molecular formula C21H18N4O2S2 B2522077 4-methyl-2-phenyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide CAS No. 920378-43-4

4-methyl-2-phenyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide

Cat. No. B2522077
CAS RN: 920378-43-4
M. Wt: 422.52
InChI Key: JUCMVVWBHKZAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-methyl-2-phenyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)thiazole-5-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to its structural features. It contains several heterocyclic components such as thiazole, pyridazine, and thiophene rings, which are common in compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in the literature. For instance, the synthesis of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involved cyclization reactions and was characterized by IR, NMR, and mass spectra . Similarly, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through the cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of stereogenic centers leading to the formation of diastereoisomers, as seen in the stereochemical investigations of diastereomeric thiazolidine derivatives . The configurations of these centers can be determined using NMR techniques, including 1H NMR and 2D NOESY experiments. The molecular structure of the compound of interest would likely require similar analytical techniques to fully elucidate its stereochemistry and conformation.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the reaction of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases led to the formation of different products depending on the reaction conditions . The compound may also exhibit reactivity with bases, nucleophiles, or electrophiles, leading to a range of possible transformations that could be explored for synthetic or medicinal chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of different substituents on the thiazole ring can affect the compound's solubility, melting point, and stability. The compound "this compound" would require detailed physicochemical analysis to determine these properties, which could include techniques such as IR spectroscopy, NMR, and mass spectrometry, as well as experimental measurements of solubility and melting point.

Scientific Research Applications

Antitubercular Activity

Compounds with specific modifications, including those related to thiazole and pyridazine derivatives, have shown significant antitubercular activity. For example, modifications to the isoniazid structure, incorporating pyridazine derivatives, displayed in vitro efficacy against various Mycobacterium strains, highlighting the potential for designing new anti-tuberculosis drugs based on such frameworks (Asif, 2014).

Heterocyclic Chemistry

Heterocyclic compounds, including those with thiophene, pyridazine, and thiazole moieties, are valuable building blocks in the synthesis of diverse heterocycles. These structures are crucial for developing pharmaceuticals, dyes, and materials with novel properties. A review of the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the importance of such scaffolds in synthesizing heterocycles and dyes (Gomaa & Ali, 2020).

Pharmacological Profile Enhancement

Stereochemistry plays a vital role in the pharmacological profile of compounds. Research on phenylpiracetam and its derivatives indicates that the configuration of stereocenters can significantly affect biological properties, suggesting that the stereochemical aspects of similar compounds should be carefully considered in drug development (Veinberg et al., 2015).

Carcinogenicity Evaluation

The substitution of aromatic rings with isosteric heterocyclic rings, such as thiophene, can maintain biological activity and is relevant in evaluating potential carcinogenicity. This approach has led to the synthesis and evaluation of thiophene analogues of known carcinogens, contributing to understanding structure-activity relationships in carcinogenicity studies (Ashby et al., 1978).

Antitumor Activity

Imidazole derivatives, including those with modifications similar to the compound of interest, have been reviewed for their antitumor activity. Such studies underscore the potential for developing new antitumor agents based on these structural motifs (Iradyan et al., 2009).

Safety and Hazards

The safety and hazards associated with thiazole derivatives can also vary widely. Some thiazole derivatives might be toxic or hazardous, while others might be relatively safe . The specific safety and hazards of your compound would need to be determined through testing.

Future Directions

Thiazole derivatives are a topic of ongoing research, and new compounds with this structure are being developed and studied for their potential uses in medicine and other fields . The future directions for your specific compound would depend on its properties and potential applications.

properties

IUPAC Name

4-methyl-2-phenyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-14-19(29-21(23-14)15-6-3-2-4-7-15)20(26)22-11-12-27-18-10-9-16(24-25-18)17-8-5-13-28-17/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMVVWBHKZAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.